N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide typically involves several steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 3-hydroxybenzaldehyde.
Formation of Hydrazone: The 3-hydroxybenzaldehyde is reacted with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then condensed with 2,5-dimethoxybenzaldehyde under acidic conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the final product, this compound.
Chemical Reactions Analysis
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas, palladium catalyst
- Nucleophiles: Halides, alkyl groups
Scientific Research Applications
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds such as:
N-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: Lacks the hydrazone group, resulting in different chemical properties.
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: Lacks the 3-hydroxyphenyl group, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-21-11-12-23(33-2)19(14-21)15-22(27-24(30)18-8-4-3-5-9-18)25(31)28-26-16-17-7-6-10-20(29)13-17/h3-16,29H,1-2H3,(H,27,30)(H,28,31)/b22-15-,26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRSSLLRWTVFGE-BLJRLIBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=CC(=CC=C2)O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)O)\NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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